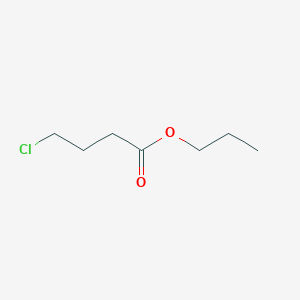

Propyl 4-chlorobutanoate

Description

Contextualization within Halogenated Carboxylic Esters Research

Halogenated carboxylic esters are a class of organic compounds that have long been recognized for their value as synthetic intermediates. nih.gov The presence of a halogen atom introduces a site of reactivity, enabling a variety of nucleophilic substitution and elimination reactions. Research in this area has been driven by the need for efficient methods to introduce functional groups and build carbon skeletons in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The position of the halogen atom relative to the ester group significantly influences the reactivity and synthetic applications of these compounds. For instance, α-halo esters are common precursors for the synthesis of α-amino acids and α,β-epoxy esters (glycidic esters) through reactions like the Darzens condensation. In contrast, γ-halo esters, such as propyl 4-chlorobutanoate, are particularly well-suited for intramolecular cyclization reactions to form five-membered rings, a common motif in many biologically active molecules. The reactivity of the C-Cl bond in this compound makes it an effective alkylating agent, allowing for the introduction of the 4-propoxycarbonylbutyl group into various molecules.

Significance as a Synthetic Building Block for Complex Organic Scaffolds

The true significance of this compound lies in its application as a versatile building block for the construction of more complex and often biologically relevant organic scaffolds. Its ability to participate in both intermolecular and intramolecular reactions makes it a valuable tool for synthetic chemists.

One of the most important applications of γ-chloroesters like this compound is in the synthesis of nitrogen-containing heterocycles, particularly piperidines and their derivatives. These structural motifs are prevalent in a vast number of pharmaceuticals and natural products. The general strategy involves the alkylation of a primary or secondary amine with this compound, followed by an intramolecular cyclization of the resulting amino ester to form a lactam (a cyclic amide). This lactam can then be further reduced to yield the corresponding piperidine.

For example, while specific studies detailing the use of this compound are not extensively documented in publicly available literature, the analogous reactivity of similar γ-chloroesters, such as methyl 4-chlorobutanoate, is well-established. These esters react with amines to form N-substituted-4-aminobutanoates, which can then undergo intramolecular cyclization to produce N-substituted-2-piperidones. Subsequent reduction of the piperidone provides access to a wide range of substituted piperidines. This synthetic strategy highlights the potential of this compound as a precursor to these important heterocyclic systems.

Furthermore, the reactivity of the chlorine atom allows for its displacement by a variety of nucleophiles, including carbanions, alkoxides, and thiolates, enabling the introduction of diverse functional groups at the terminus of the four-carbon chain. This versatility allows for the construction of a wide array of linear and cyclic compounds, making this compound a valuable and adaptable tool in the synthetic chemist's arsenal (B13267) for creating complex molecular architectures.

Properties

CAS No. |

3153-35-3 |

|---|---|

Molecular Formula |

C7H13ClO2 |

Molecular Weight |

164.63 g/mol |

IUPAC Name |

propyl 4-chlorobutanoate |

InChI |

InChI=1S/C7H13ClO2/c1-2-6-10-7(9)4-3-5-8/h2-6H2,1H3 |

InChI Key |

RGFHUYWGQUDWDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CCCCl |

Origin of Product |

United States |

Synthetic Methodologies for Propyl 4 Chlorobutanoate

Conventional Esterification Pathways

Conventional methods for synthesizing esters like propyl 4-chlorobutanoate primarily involve direct esterification and transesterification, which are well-established in organic chemistry.

Direct Esterification of 4-Chlorobutanoic Acid with Propanol (B110389)

The most common method for preparing esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comathabascau.ca In this case, 4-chlorobutanoic acid is reacted with propanol.

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the product (this compound), propanol is typically used in large excess, as it can also serve as the solvent. masterorganicchemistry.com The acid catalyst, commonly sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction produces water as a byproduct, which can be removed to further shift the equilibrium towards the ester. athabascau.ca

Reaction Scheme: 4-Chlorobutanoic Acid + Propanol ⇌ this compound + Water

Typical Fischer Esterification Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 4-Chlorobutanoic Acid, Propanol | Formation of the ester. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | To protonate the carbonyl group and increase reaction rate. masterorganicchemistry.com |

| Temperature | Reflux | To provide the necessary activation energy for the reaction. |

| Reagent Ratio | Excess Propanol | To shift the reaction equilibrium towards the product side. masterorganicchemistry.com |

Transesterification Approaches

Transesterification is another pathway to synthesize this compound. This process involves reacting an ester of 4-chlorobutanoic acid (for example, methyl 4-chlorobutanoate or ethyl 4-chlorobutanoate) with propanol in the presence of a catalyst. This reaction exchanges the original alkyl group of the ester with the propyl group from propanol.

The reaction is also an equilibrium process and can be catalyzed by either an acid (like sulfuric or hydrochloric acid) or a base. The choice of catalyst depends on the specific substrates and desired reaction conditions. The byproduct of this reaction is the alcohol corresponding to the starting ester (e.g., methanol (B129727) or ethanol), which is typically more volatile and can be removed by distillation to drive the reaction to completion.

Derivatization from Simpler Precursors

An alternative to direct esterification involves multi-step syntheses starting from more readily available or simpler precursors, such as gamma-butyrolactone (B3396035) (GBL).

Synthesis from Gamma-Butyrolactone via Chlorination and Subsequent Esterification

A common and industrially significant route begins with gamma-butyrolactone (GBL), a cyclic ester. google.comnih.gov This method involves two main steps:

Ring-opening and Chlorination: Gamma-butyrolactone is treated with a chlorinating agent. This reaction opens the lactone ring and introduces a chlorine atom, forming the intermediate 4-chlorobutyryl chloride. google.com

Esterification: The resulting 4-chlorobutyryl chloride is a highly reactive acid chloride. It readily reacts with propanol in a subsequent step to form this compound. This esterification is typically rapid and does not require an acid catalyst, often proceeding efficiently in the presence of a base to neutralize the HCl byproduct.

This two-step process is often preferred in industrial settings because GBL is an inexpensive feedstock and the conversion to the acid chloride intermediate is efficient. google.com

Exploration of Diverse Chlorinating Agents and Acidic Catalysts in Lactone Transformations

The key step in the synthesis from GBL is the conversion to 4-chlorobutyryl chloride. Several chlorinating agents can be employed for this transformation, each with its own reaction conditions and efficacy. google.comgoogle.com

Thionyl Chloride (SOCl₂): This is a common reagent for this conversion, often used with a catalyst like zinc chloride (ZnCl₂). The reaction yields 4-chlorobutyryl chloride with reported yields of around 82%. google.com

Phosgene (B1210022) (COCl₂): A highly effective but also highly toxic chlorinating agent. Using phosgene can achieve very high yields, reportedly up to 95%. google.com However, its hazardous nature makes it less favorable for large-scale industrial production due to stringent handling requirements. google.com

Bis(trichloromethyl) carbonate (Triphosgene): This solid compound serves as a safer alternative to gaseous phosgene. google.com It reacts with GBL in the presence of an organic amine catalyst (such as DMF, pyridine, or triethylamine) at elevated temperatures (120-140°C) to produce 4-chlorobutyryl chloride with yields that can exceed 90%. google.comgoogle.com

Comparison of Chlorinating Agents for GBL Conversion

| Chlorinating Agent | Catalyst | Reported Yield of 4-chlorobutyryl chloride | Key Features |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Zinc Chloride (ZnCl₂) | ~82% google.com | Common lab and industrial reagent. |

| Phosgene (COCl₂) | Not specified | Up to 95% google.com | High yield but extremely toxic. |

Sustainable and Advanced Synthetic Strategies

Modern synthetic chemistry is increasingly focused on developing sustainable processes that utilize renewable resources and minimize environmental impact. For this compound, this often involves the green synthesis of its key precursor, gamma-butyrolactone (GBL).

Recent research has demonstrated the high-yield synthesis of GBL from biomass-derived 2-furanone through catalytic hydrogenation. rsc.org In this process, 2-furanone, which can be produced from the oxidation of furfural (B47365) (a xylose derivative), is hydrogenated using a palladium catalyst supported on humin-derived activated carbon (Pd/HAC). rsc.org This method provides a renewable pathway to GBL, a crucial starting material for this compound. rsc.org

Another advanced approach involves the use of genetically engineered microbial biomass. google.com Certain microbes can be engineered to produce poly-4-hydroxybutyrate (P4HB) from renewable feedstocks like glucose. This biopolymer can then be converted into GBL by heating it with a catalyst. google.com These bio-based routes represent a significant step towards the sustainable production of GBL and, by extension, its derivatives like this compound.

Mechanochemical Synthesis Modalities

Mechanochemistry is a branch of chemistry where mechanical energy, often through grinding or milling, is used to induce chemical reactions. jetir.org This approach is recognized as a green synthetic technique because it often proceeds under solvent-free or low-solvent conditions, reducing waste and avoiding the use of hazardous volatile organic compounds. jetir.orgrsc.org High-speed ball-milling (HSBM) is a common mechanochemical method that facilitates reactions with insoluble reactants and can lead to different product outcomes or require different catalysts compared to traditional solution-based methods. rsc.org

The synthesis of esters, including this compound, can be conceptually adapted to mechanochemical methods. The direct esterification would involve milling the parent carboxylic acid (4-chlorobutanoic acid) with the alcohol (propanol) in the presence of a solid catalyst. Research into mechanochemical esterification has demonstrated its viability. For instance, various esters have been synthesized with high yields (45-91%) in short reaction times (20-60 minutes) using high-speed ball-milling at room temperature. rsc.orgrsc.org This solvent-free approach offers significant advantages over conventional solution-based reactions, which often require longer reaction times and generate more waste. jetir.org

While specific studies detailing the mechanochemical synthesis of this compound are not widely documented, the principles have been successfully applied to a range of other esters. rsc.orgnih.gov One study on the mechanochemical synthesis of β-sulfenylated esters employed ball milling with potassium carbonate as a catalyst to achieve high yields under solvent-free conditions. nih.gov Another developed a palladium-catalyzed oxidative esterification of alcohols via mechanochemistry, highlighting the benefits over solution-based protocols. acs.org These examples suggest the high potential for developing a specific mechanochemical protocol for this compound.

Table 1: Conceptual Comparison of Synthetic Approaches for this compound

| Parameter | Conventional Solution-Based Synthesis | Hypothetical Mechanochemical Synthesis |

| Solvent | Typically requires a non-polar solvent (e.g., toluene) to remove water. wikipedia.org | Solvent-free or minimal solvent (liquid-assisted grinding). rsc.orgrsc.org |

| Energy Input | Often requires heating/reflux for several hours (60–110 °C). wikipedia.org | Mechanical energy via milling; may proceed at room temperature. rsc.orgrsc.org |

| Reaction Time | 1–10 hours. wikipedia.org | Typically shorter, often under 1 hour. rsc.orgrsc.org |

| Waste Generation | Generates solvent waste and requires separation of catalyst and water. wikipedia.org | Significantly reduced waste; simpler workup. jetir.org |

| Catalyst | Homogeneous acids (e.g., H₂SO₄) or heterogeneous catalysts. wikipedia.org | Solid-state catalysts are preferred. nih.gov |

Green Chemistry Principles in Esterification and Halogenation Processes

The synthesis of this compound traditionally involves two key chemical transformations: esterification and halogenation. The application of the 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provides a framework for making these processes more environmentally benign. acs.orgbchgreenlabs.comsci-hub.st Key principles include waste prevention, catalysis, use of safer solvents, and energy efficiency. bdu.ac.inmsu.edu

Green Chemistry in Esterification

The most direct route to this compound is the Fischer-Speier esterification of 4-chlorobutanoic acid with propanol. wikipedia.org Green chemistry principles can be applied to optimize this reaction.

Catalysis: A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.orgbdu.ac.in Traditional Fischer esterification often uses corrosive and difficult-to-remove mineral acids like sulfuric acid. wikipedia.org Greener alternatives involve solid acid catalysts that can be easily recovered and reused. organic-chemistry.orgunud.ac.id Examples include:

Ion-exchange resins: Resins like Dowex H+ have been shown to be effective, reusable, and non-toxic catalysts for esterification. nih.govacs.org

Sulfonated silica (B1680970): Silica-supported sulfonic acid (SAS) has been used as a highly efficient heterogeneous catalyst in flow reactors, allowing for continuous production and easy separation. oup.com

Supported metal nanoparticles: Iron oxide nanoparticles on a silica support have been used as a recoverable catalyst for solvent-free esterification. nih.gov

Waste Prevention and Atom Economy: To shift the reaction equilibrium towards the product, the water byproduct must be removed. While Dean-Stark distillation using a solvent like toluene (B28343) is effective, it generates solvent waste. wikipedia.org A greener approach is to use a large excess of the alcohol reactant if it is inexpensive and can be recycled, or to use water-absorbing molecular sieves. Some modern catalysts are also water-tolerant, simplifying the process. nih.gov

Energy Efficiency: Many solid-catalyzed esterifications can proceed under milder conditions than traditional methods. csic.es The use of techniques like ultrasound-assisted synthesis with catalysts such as p-toluenesulfonic acid can significantly shorten reaction times (to as little as 20 minutes) and allow the reaction to proceed at ambient temperature, reducing energy consumption. tandfonline.com

Table 2: Comparison of Catalysts in Green Esterification

| Catalyst Type | Example | Advantages | Disadvantages |

| Homogeneous Mineral Acid | Sulfuric Acid (H₂SO₄) | Inexpensive, effective. wikipedia.org | Corrosive, difficult to separate, generates acidic waste. csic.es |

| Heterogeneous Resin | Dowex H+ | Reusable, non-toxic, simple separation. nih.gov | May require specific preparation (e.g., drying). acs.org |

| Heterogeneous Silica-Based | Sulfonic Acid Silica (SAS) | High thermal stability, suitable for flow chemistry. oup.com | Can be more expensive than traditional resins. csic.es |

| Heteropolyacids | Phosphotungstic Acid | High acidity and activity, often superior to conventional acids. researchgate.net | Cost and recovery can be concerns. |

Green Chemistry in Halogenation Processes

The chlorine atom in this compound can be introduced by starting with a precursor like γ-butyrolactone. Traditional methods for such transformations often use hazardous reagents. For example, converting carboxylic acids to acyl chlorides (a potential intermediate step) often employs thionyl chloride, which produces toxic sulfur dioxide and hydrogen chloride gas as byproducts. acs.org

Applying green chemistry principles seeks to replace such hazardous reagents.

Less Hazardous Chemical Syntheses: This principle encourages designing syntheses to use and generate substances with minimal toxicity. bchgreenlabs.com Instead of thionyl chloride, alternative chlorinating agents can be considered. The Hell–Volhard–Zelinski reaction provides a classic method for the α-halogenation of carboxylic acids using PBr₃ and Br₂, but modern variations exist for chlorination. chemistrysteps.commsu.edu For example, using N-chlorosuccinimide (NCS) in the presence of an acid catalyst is a common method for chlorination. chemistrysteps.comgoogle.com

Reduce Derivatives: Unnecessary intermediate steps, such as creating an acyl chloride from the carboxylic acid before esterification, should be avoided if possible as they require additional reagents and generate waste. acs.org Direct esterification of 4-chlorobutanoic acid is preferable to a multi-step synthesis involving the halogenation of an intermediate. The ideal green route would involve the direct esterification of 4-chlorobutanoic acid, which itself should be synthesized via a green halogenation method if not sourced directly. Decarboxylative halogenation is another potential route, though it is more challenging for aryl halides than for alkyl halides. nih.govresearchgate.net

Advanced Reaction Chemistry and Transformations of Propyl 4 Chlorobutanoate

Nucleophilic Reactivity of the Chlorobutanoate Moiety

The presence of a chlorine atom on the terminal carbon of the butanoate chain provides a key site for nucleophilic substitution reactions. The nature of this transformation, whether it proceeds via an S(_N)1 or S(_N)2 pathway, is a critical consideration for predicting reaction outcomes and designing synthetic strategies.

Investigation of S(_N)1 and S(_N)2 Reaction Pathways for Chloride Displacement

The displacement of the chloride ion from propyl 4-chlorobutanoate can theoretically proceed through two distinct mechanisms: a unimolecular nucleophilic substitution (S(_N)1) or a bimolecular nucleophilic substitution (S(_N)2). masterorganicchemistry.com The operative pathway is dictated by several factors, including the nature of the substrate, the strength of the nucleophile, the solvent, and the temperature. lumenlearning.comyoutube.comlibretexts.org

This compound possesses a primary alkyl halide. Primary substrates strongly favor the S(_N)2 mechanism due to the relatively low steric hindrance around the electrophilic carbon, making it accessible for backside attack by a nucleophile. libretexts.orgyoutube.com The S(_N)2 reaction is a concerted, single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com This leads to an inversion of stereochemistry at the reaction center, although in this achiral molecule, this is not observable. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

Conversely, the S(_N)1 pathway involves a two-step mechanism. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com Primary carbocations are notoriously unstable, making the S(_N)1 pathway highly unfavorable for this compound under typical conditions. masterorganicchemistry.comyoutube.com S(_N)1 reactions are favored for tertiary substrates that can form stable carbocations and are promoted by polar protic solvents that can solvate both the departing leaving group and the carbocation intermediate. lumenlearning.comyoutube.com

Computational studies on similar haloalkanes have provided deeper insights into the energetics of these pathways. mdpi.comresearchgate.netstanford.edu These studies consistently show a significantly higher activation energy for the formation of a primary carbocation compared to the transition state energy of a concerted S(_N)2 displacement. mdpi.comresearchgate.net The choice of solvent can also influence the reaction pathway; polar aprotic solvents tend to favor S(_N)2 reactions, while polar protic solvents can promote S(_N)1 character. lumenlearning.comyoutube.com However, given the primary nature of the substrate, the S(_N)2 pathway remains the overwhelmingly dominant mechanism for chloride displacement in this compound. youtube.comyoutube.com

Scope of Nucleophiles and Product Diversification Strategies

The S(_N)2 reactivity of the primary chloride in this compound opens the door to a wide range of product diversification strategies by employing various nucleophiles. The choice of nucleophile directly dictates the new functionality introduced into the molecule.

A variety of nucleophiles can be effectively utilized to displace the chloride, leading to a diverse set of derivatives. Common nucleophiles and their corresponding products are summarized in the table below.

| Nucleophile | Product | Functional Group Introduced |

| Hydroxide (OH⁻) | Propyl 4-hydroxybutanoate | Alcohol |

| Alkoxides (RO⁻) | Propyl 4-alkoxybutanoates | Ether |

| Cyanide (CN⁻) | Propyl 4-cyanobutanoate | Nitrile |

| Azide (B81097) (N₃⁻) | Propyl 4-azidobutanoate | Azide |

| Iodide (I⁻) | Propyl 4-iodobutanoate | Alkyl Iodide |

| Amines (RNH₂, R₂NH, R₃N) | Quaternary ammonium (B1175870) salts | Quaternary Ammonium Salt |

| Thiolates (RS⁻) | Propyl 4-(alkylthio)butanoates | Thioether |

| Carboxylates (RCOO⁻) | Propyl 4-(acyloxy)butanoates | Ester |

The reactivity of the nucleophile plays a crucial role. Stronger, less hindered nucleophiles will generally lead to faster and more efficient reactions. For instance, iodide is an excellent nucleophile and leaving group, making the Finkelstein reaction (conversion of an alkyl chloride to an alkyl iodide) a highly effective transformation for this substrate.

Product diversification can be further extended by subsequent reactions on the newly introduced functional group. For example, the nitrile group in propyl 4-cyanobutanoate can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to amino acids or diamines. Similarly, the azide group in propyl 4-azidobutanoate can be reduced to a primary amine or participate in "click" chemistry reactions. This two-step strategy, involving initial nucleophilic substitution followed by functional group interconversion, significantly broadens the synthetic utility of this compound.

Carbonyl Functionality Transformations

The ester group in this compound provides another reactive handle for chemical modification, primarily through reductive transformations. These reactions target the carbonyl carbon, leading to alcohols.

Reductive Transformations of the Ester Moiety

The reduction of the ester functionality in this compound offers a pathway to diols, where the ester is converted to a primary alcohol. The choice of reducing agent is critical to achieve the desired transformation, potentially in the presence of the alkyl chloride.

Powerful metal hydride reagents are commonly employed for the reduction of esters.

Lithium Aluminum Hydride (LiAlH₄) : This is a very strong and non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles. byjus.commasterorganicchemistry.comorganic-chemistry.org Treatment of this compound with LiAlH₄ would reduce the ester to a primary alcohol, yielding 4-chloro-1-butanol. stackexchange.com However, due to its high reactivity, LiAlH₄ can also reduce the alkyl chloride to an alkane, potentially leading to a mixture of products including butan-1,4-diol. organic-chemistry.orgstackexchange.com The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Sodium Borohydride (B1222165) (NaBH₄) : In contrast to LiAlH₄, sodium borohydride is a much milder reducing agent. masterorganicchemistry.com It readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions (room temperature, alcoholic solvents). masterorganicchemistry.comreddit.com Therefore, NaBH₄ is not a suitable reagent for the reduction of the ester group in this compound. However, the reactivity of NaBH₄ can be enhanced by using it in combination with certain additives or at higher temperatures, though this can lead to reduced selectivity. reddit.comresearchgate.netnih.gov For instance, the combination of NaBH₄ with Lewis acids like CaCl₂ or LiCl can facilitate ester reduction. reddit.comnih.gov

Lithium Borohydride (LiBH₄) : This reagent is more reactive than NaBH₄ but milder than LiAlH₄. harvard.edu It is known to selectively reduce esters in the presence of other functional groups like carboxylic acids and amides. harvard.edu This makes it a potentially more suitable reagent than LiAlH₄ for the selective reduction of the ester in this compound, with a lower risk of reducing the alkyl chloride.

The table below summarizes the expected outcomes of reacting this compound with different metal hydride reagents.

| Reagent | Product(s) | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 4-chloro-1-butanol, butan-1,4-diol | Strong, non-selective reducing agent. byjus.comstackexchange.com |

| Sodium Borohydride (NaBH₄) | No reaction (under standard conditions) | Mild reducing agent, generally unreactive with esters. masterorganicchemistry.comreddit.com |

| Lithium Borohydride (LiBH₄) | 4-chloro-1-butanol | More selective than LiAlH₄, good for ester reduction. harvard.edu |

Hydroboration reactions, traditionally used for the anti-Markovnikov hydration of alkenes and alkynes, can also be adapted for the reduction of carbonyl compounds, including esters. organic-chemistry.orgwikipedia.org This typically involves the use of borane (B79455) (BH₃) or its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). nih.govresearchgate.net

The reduction of an ester with borane proceeds to the corresponding primary alcohol. In the case of this compound, this would yield 4-chloro-1-butanol. Borane is generally chemoselective for carboxylic acids and esters over many other functional groups, but it can also react with alkyl halides, albeit typically at a slower rate. The reaction of borane with unsaturated esters has been shown to reduce the ester group. researchgate.netacs.orgeujournal.org

Recent advancements have led to the development of catalytic hydroboration systems. These systems often utilize transition metal or main group element catalysts to activate a less reactive boron source, such as pinacolborane (HBpin). nih.govrsc.orgacs.org These catalytic methods can offer improved selectivity and functional group tolerance. nih.govacs.orgresearchgate.net For instance, certain aluminum-catalyzed systems have shown good tolerance for halides (Cl, Br, I) while effectively reducing esters. nih.gov This approach could potentially allow for the selective reduction of the ester in this compound without affecting the chloride.

The general transformation is as follows:

This compound + Borane Reagent → 4-chloro-1-butanol

The choice between stoichiometric borane reduction and a catalytic hydroboration approach would depend on the desired reaction conditions, scale, and the need for high chemoselectivity. Catalytic methods are often milder and more atom-economical. researchgate.netacs.org

Condensation and Alkylation Reactions Involving the Ester Carbonyl

The presence of α-hydrogens to the carbonyl group in this compound allows for the formation of an enolate, which can subsequently participate in various condensation and alkylation reactions.

A notable condensation reaction is the Ti-Claisen condensation. For instance, the related methyl 4-chlorobutanoate can undergo an α-formylation reaction mediated by titanium tetrachloride (TiCl₄) and an amine base. orgsyn.orgresearchgate.net This method is particularly advantageous as it is compatible with the base-sensitive γ-chloro group. orgsyn.org Traditional base-mediated α-formylation methods are often not feasible for γ-chloroesters due to the prevalence of undesirable side reactions, such as the formation of cyclopropane (B1198618) derivatives like methyl cyclopropanecarboxylate. orgsyn.org The Ti-Claisen condensation, however, proceeds under milder conditions (0 °C to ambient temperature) and demonstrates high reactivity and compatibility with sensitive functional groups. orgsyn.orgresearchgate.net

Alkylation of the ester enolate provides another powerful tool for carbon-carbon bond formation. The enolate, typically generated using a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C), acts as a nucleophile. orgsyn.orgpressbooks.pub This nucleophilic enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. pressbooks.publibretexts.org The choice of the alkylating agent is crucial; primary and methyl halides generally give the best results, while secondary and tertiary halides are less effective due to competing elimination reactions. pressbooks.publibretexts.org This alkylation strategy allows for the introduction of a wide range of substituents at the α-position of the butanoate chain.

Table 1: Comparison of Condensation and Alkylation Methods for 4-Chlorobutanoate Esters

| Reaction Type | Reagents | Key Features | Challenges |

| Ti-Claisen Condensation (α-formylation) | TiCl₄, Amine Base | Compatible with γ-chloro group; Milder reaction conditions. orgsyn.orgresearchgate.net | Stoichiometric use of titanium reagents. |

| Base-Mediated Alkylation | LDA or LiHMDS, Alkyl Halide | Forms C-C bonds at the α-position. pressbooks.publibretexts.org | Requires low temperatures; Potential for side reactions with base-sensitive groups. orgsyn.org |

Metal-Catalyzed Coupling and Functionalization Reactions

Metal-catalyzed reactions have emerged as indispensable tools in modern organic synthesis, enabling the formation of complex bonds with high efficiency and selectivity. This compound and related chloroesters can participate in several such transformations.

While this compound is a γ-chloroester, the nickel-catalyzed asymmetric reductive cross-coupling of the closely related α-chloroesters with (hetero)aryl iodides represents a significant advancement in the synthesis of α-aryl esters. nih.govrsc.orgnih.gov These reactions, often employing a chiral BiOX ligand, proceed under mild conditions and afford products with good yields and high enantioselectivities. nih.govrsc.orgnih.gov This method is notable for its tolerance of a variety of functional groups and avoids the need for pre-formed organometallic reagents, which can enhance functional group compatibility. nih.gov The resulting enantioenriched α-aryl esters are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. nih.govrsc.orgnih.gov

The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters using a titanium(IV) alkoxide catalyst and a Grignard reagent. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester. wikipedia.orgorganic-chemistry.org The reaction is generally applicable to a range of esters and can be performed with high diastereoselectivity for the synthesis of substituted cyclopropanols. organic-chemistry.org While direct examples with this compound are not extensively documented, the general mechanism suggests its potential as a substrate. The presence of the chloro group at the γ-position could potentially influence the reaction pathway or the stability of the resulting cyclopropanol. The Kulinkovich cyclopropanation has also been extended to other carboxylic acid derivatives, such as amides and nitriles, to produce the corresponding heteroatom-substituted cyclopropanes. nih.gov

The reaction of this compound with Grignard reagents (R-MgX) is expected to follow the general mechanism for esters. This involves the nucleophilic addition of two equivalents of the Grignard reagent to the ester carbonyl group. The initial addition leads to the formation of a ketone intermediate after the elimination of the propoxy group. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.

A potential complication in the reaction of this compound with a Grignard reagent is the presence of the chloro group. The Grignard reagent could potentially react at the C-Cl bond, leading to a mixture of products. However, the greater electrophilicity of the ester carbonyl typically favors addition at that site. The choice of Grignard reagent and reaction conditions can be optimized to favor the desired transformation.

Table 2: Overview of Metal-Catalyzed Reactions

| Reaction | Catalyst/Reagent | Product Type | Key Features |

| Asymmetric Reductive Cross-Coupling | Nickel Catalyst, Chiral Ligand | α-Aryl Esters | High enantioselectivity; Broad functional group tolerance. nih.govrsc.orgnih.gov |

| Kulinkovich Cyclopropanation | Titanium(IV) Alkoxide, Grignard Reagent | Cyclopropanols | Forms cyclopropane rings from esters. wikipedia.orgorganic-chemistry.orgacsgcipr.org |

| Grignard Reaction | Grignard Reagent (R-MgX) | Tertiary Alcohols | Addition of two alkyl/aryl groups to the carbonyl carbon. |

Derivatization Strategies for Complex Molecule Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. innospk.com The presence of two reactive sites, the ester and the alkyl chloride, allows for a variety of derivatization strategies.

The chlorinated ester can be manipulated to introduce a wide array of functionalities. For example, the chlorine atom can be displaced by various nucleophiles to introduce new functional groups at the end of the four-carbon chain. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other carboxylic acid derivatives.

The use of such building blocks is a cornerstone of modern drug discovery and development. nih.govmdpi.com By synthesizing a library of derivatives from a common intermediate like this compound, chemists can efficiently explore a wide chemical space to identify compounds with desired biological activities. This approach is crucial for optimizing the efficacy and properties of drug candidates. vcu.edu

Mechanistic Elucidation and Kinetic Investigations

Comprehensive Reaction Mechanism Studies

The reactions of propyl 4-chlorobutanoate, such as its formation via esterification or its subsequent transformations, are expected to proceed through well-defined intermediates and transition states. The nature of these species dictates whether the reaction follows a concerted or stepwise pathway.

Identification of Intermediates and Transition States

The formation of this compound typically occurs through the Fischer esterification of 4-chlorobutanoic acid with propanol (B110389), catalyzed by a strong acid. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen of propanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product. jchr.orgchemguide.co.uk

In reactions involving the substitution of the chlorine atom, the possibility of neighboring group participation (NGP) by the ester functionality arises. inflibnet.ac.inyoutube.comwikipedia.org In such a scenario, the carbonyl oxygen could act as an internal nucleophile, displacing the chloride ion to form a cyclic acyloxonium ion intermediate. This five-membered ring intermediate would then be susceptible to attack by an external nucleophile. The transition states for these steps would involve the partial formation and breaking of the respective bonds. researchgate.net Computational studies on similar ester hydrolysis reactions suggest that the transition state for the formation of the tetrahedral intermediate has a carbonyl stretching frequency of approximately 1300 ± 100 cm⁻¹. arkat-usa.org

The solvolysis of similar chloro-esters, like isobutyl chloroformate, has been shown to proceed through either a bimolecular addition-elimination pathway or a unimolecular ionization pathway, depending on the solvent. nih.govbeilstein-journals.orgnih.gov For this compound, the primary nature of the carbon bearing the chlorine atom would generally disfavor a stable carbocation, suggesting that a direct S(_N)2 displacement or a pathway involving neighboring group participation is more likely.

Concerted versus Stepwise Reaction Pathways

The esterification process leading to this compound is a classic example of a stepwise reaction, proceeding through a distinct tetrahedral intermediate. jchr.org Similarly, the hydrolysis of the ester group, whether acid or base-catalyzed, also occurs in a stepwise manner through a tetrahedral intermediate. chemguide.co.uklibretexts.org

The nucleophilic substitution of the chloride ion in this compound can potentially follow either a concerted or a stepwise path. A concerted S(_N)2 reaction would involve the simultaneous attack of a nucleophile and displacement of the chloride ion. In contrast, a stepwise mechanism involving neighboring group participation would proceed through the formation of the cyclic acyloxonium ion intermediate, as previously described. inflibnet.ac.inyoutube.comresearchgate.net The operative pathway would be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Computational studies on other cycloaddition reactions have shown that both concerted and stepwise pathways can be energetically accessible, with the difference in activation energies sometimes being small. rsc.org

Quantitative Kinetic Analysis

A quantitative understanding of the reaction rates of this compound requires the determination of rate laws, rate constants, and activation parameters. While specific data for this compound is scarce, valuable insights can be gained from studies on analogous systems.

Determination of Rate Laws and Rate Constants

The esterification of a carboxylic acid with an alcohol is typically a second-order reaction, being first order in both the carboxylic acid and the alcohol under acidic catalysis. jchr.org For the esterification of propanoic acid with 1-propanol (B7761284), a reaction analogous to the formation of this compound, the reaction was found to follow second-order kinetics. ceon.rs The rate law can be expressed as:

Rate = k[4-chlorobutanoic acid][propanol]

The rate constant, k, would depend on the specific reaction conditions. In a study on the esterification of 2-propanol and n-butyric acid, the reaction also followed second-order kinetics, with rate constants being evaluated using the integral method of analysis. jchr.org

The hydrolysis of esters is also typically second-order, being first order in the ester and first order in the acid or base catalyst. chemguide.co.uk For reactions involving the chloro group, such as solvolysis, the kinetics can be more complex. The solvolysis of isobutyl chloroformate, for instance, was analyzed using the extended Grunwald-Winstein equation, which correlates the rate constant with the ionizing power and nucleophilicity of the solvent. nih.govbeilstein-journals.orgnih.gov A similar approach could be applied to study the solvolysis of this compound.

Activation Parameters and Energy Profiles

The activation energy (Ea) provides insight into the temperature sensitivity of a reaction. For the esterification of propanoic acid with 1-propanol, the activation energy was determined to be 49.9 kJ/mol. researchgate.net Another study on the esterification of 1-methoxy-2-propanol (B31579) and acetic acid found an apparent activation energy of 62.0 ± 0.2 kJ/mol. mdpi.com It is reasonable to assume that the activation energy for the formation of this compound would be of a similar magnitude.

The enthalpy (ΔH) and entropy (ΔS) of activation for the solvolysis of isobutyl chloroformate have been determined in various solvents. nih.govbeilstein-journals.orgnih.gov These parameters provide information about the structure and ordering of the transition state. For instance, a negative entropy of activation often suggests an associative or ordered transition state, which is typical for bimolecular reactions.

The energy profile for a reaction involving neighboring group participation would feature two transition states and one intermediate. The first transition state would lead to the formation of the cyclic acyloxonium ion, and the second would correspond to the attack of the nucleophile on this intermediate. The relative heights of these energy barriers would determine the rate-determining step of the reaction. researchgate.net

Influence of Solvent, Temperature, and Catalyst Loading on Reaction Rates

The rate of chemical reactions is significantly influenced by the reaction conditions.

Solvent: The choice of solvent can dramatically affect the rate and mechanism of a reaction. For the solvolysis of haloalkanes and related compounds, polar protic solvents can facilitate ionization and stabilize charged intermediates, thus favoring S(_N)1-type mechanisms. In contrast, polar aprotic solvents are well-suited for S(_N)2 reactions. The extended Grunwald-Winstein equation is a powerful tool for quantifying these solvent effects. nih.govbeilstein-journals.orgnih.gov

Temperature: As described by the Arrhenius equation, reaction rates generally increase with temperature. The magnitude of this increase is determined by the activation energy. Studies on the esterification of propanoic acid with 1-propanol have shown a clear increase in the reaction rate with increasing temperature. ceon.rsresearchgate.net

Catalyst Loading: In catalyzed reactions, such as Fischer esterification, the concentration of the catalyst plays a crucial role. For the esterification of propanoic acid with 1-propanol using sulfuric acid as a catalyst, increasing the catalyst concentration led to an increase in the reaction rate. ceon.rs Similarly, in a study on the esterification of 2-propanol and n-butyric acid, the catalyst concentration was varied to determine its effect on the conversion rate. jchr.org

Stereochemical Outcomes and Enantioselectivity Control in Transformations

The stereochemistry of chemical transformations involving this compound and related 4-chlorobutanoic acid derivatives is a critical aspect, particularly in the synthesis of optically active compounds. The control of enantioselectivity in these reactions is often achieved through biocatalysis, employing enzymes that can differentiate between enantiomers or prochiral faces of a substrate. While specific studies on the stereochemical outcomes of this compound transformations are not extensively documented, a wealth of information is available for the closely related ethyl 4-chloro-3-oxobutanoate and other similar substrates. This allows for a detailed discussion of the principles and methodologies applicable to achieving high enantioselectivity.

The primary route to chiral 4-chlorobutanoate derivatives involves the stereoselective reduction of a prochiral ketone, namely ethyl 4-chloro-3-oxobutanoate. This transformation yields chiral ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate, which are valuable building blocks for various pharmaceuticals. The stereochemical outcome of this reduction is highly dependent on the choice of catalyst, with various microorganisms and isolated enzymes demonstrating the ability to produce either enantiomer with high enantiomeric excess (e.e.).

Enzymatic Reduction of 4-Chloro-3-oxobutanoate Esters

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (E-4-COB) serves as a prime example of enantioselectivity control. Different biocatalysts can selectively produce either the (R)- or (S)-enantiomer of the corresponding alcohol.

For instance, the NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor AKU4429 has been effectively used for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate. nih.gov In a diphasic system of n-butyl acetate (B1210297) and water, which circumvents substrate instability and enzyme inhibition issues, this method yielded the (R)-enantiomer with an 86% e.e. and a high molar yield of 95.4%. nih.govasm.org

Conversely, certain fungi, such as Aureobasidium pullulans CGMCC 1244 and Candida sclerotigenum IFO 31855, have been shown to preferentially produce the (S)-enantiomer. tandfonline.comresearchgate.net The use of Aureobasidium pullulans in an aqueous/ionic liquid biphasic system has been demonstrated to improve productivity and optical purity of ethyl (S)-4-chloro-3-hydroxybutanoate. researchgate.net Similarly, cell-free extracts of Candida sclerotigenum IFO 31855 reduced ethyl 4-chloro-3-oxobutanoate to the (S)-enantiomer with an enantiomeric excess greater than 99%. tandfonline.com

Baker's yeast (Saccharomyces cerevisiae) is another versatile biocatalyst for this transformation, where the stereochemical outcome can be influenced by the presence of specific additives. arkat-usa.org The reduction of ethyl 4-chloro-3-oxobutanoate with baker's yeast can be directed towards either the (R)- or (S)-enantiomer with high enantioselectivity (90-97% e.e.) by the addition of allyl bromide or allyl alcohol, respectively. arkat-usa.org

The following table summarizes the stereochemical outcomes in the reduction of ethyl 4-chloro-3-oxobutanoate using various biocatalysts.

| Biocatalyst | Substrate | Product Enantiomer | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Sporobolomyces salmonicolor AKU4429 (Aldehyde Reductase) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 86% | nih.govasm.org |

| Candida sclerotigenum IFO 31855 | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99% | tandfonline.com |

| Baker's Yeast (with allyl bromide) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 94% | arkat-usa.org |

| Baker's Yeast (with allyl alcohol) | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 91% | arkat-usa.org |

| Aureobasidium pullulans CGMCC 1244 | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Not specified, but high purity | researchgate.net |

Kinetic Resolution of Racemic 4-Chlorobutanoate Esters

While the asymmetric reduction of a prochiral precursor is a common strategy, another important approach to obtain enantiomerically pure compounds is through the kinetic resolution of a racemic mixture. In the context of this compound, this would involve the enantioselective transformation of one enantiomer of the racemic ester, leaving the other enantiomer unreacted.

Lipases are a class of enzymes widely used for the kinetic resolution of racemic esters and alcohols due to their high enantioselectivity. nih.govnih.gov Candida antarctica lipase (B570770) B (CALB) is a particularly robust and versatile biocatalyst for such transformations. sigmaaldrich.comsigmaaldrich.com Although direct studies on the kinetic resolution of this compound are scarce, the principles of lipase-catalyzed hydrolysis or transesterification can be applied.

In a typical kinetic resolution scenario, a racemic mixture of this compound could be subjected to hydrolysis catalyzed by an enantioselective lipase. The lipase would preferentially hydrolyze one enantiomer (e.g., the (R)-enantiomer) to 4-chlorobutanoic acid and propanol at a much faster rate than the other enantiomer. This would result in a mixture of the unreacted (S)-propyl 4-chlorobutanoate and the (R)-4-chlorobutanoic acid, which can then be separated. The enantiomeric excess of the remaining ester and the produced acid is dependent on the selectivity of the enzyme and the extent of the conversion. The stereochemical course of such reactions is governed by the enzyme's active site, which can differentiate between the enantiomers of the substrate. lumenlearning.com

The following table outlines the hypothetical products of a lipase-catalyzed kinetic resolution of racemic this compound.

| Starting Material | Enzyme (Hypothetical) | Reaction Type | Products | Expected Outcome |

|---|---|---|---|---|

| (R,S)-Propyl 4-chlorobutanoate | Enantioselective Lipase (e.g., CALB) | Hydrolysis | (S)-Propyl 4-chlorobutanoate + (R)-4-Chlorobutanoic acid + Propanol | Enrichment of the (S)-ester and formation of the (R)-acid. |

| (R,S)-Propyl 4-chlorobutanoate | Enantioselective Lipase (e.g., CALB) | Alcoholysis (with a different alcohol) | (S)-Propyl 4-chlorobutanoate + (R)-Alkyl 4-chlorobutanoate + Propanol | Enrichment of the (S)-ester and formation of a new (R)-ester. |

The control of stereochemical outcomes in transformations involving the 4-chlorobutanoate structure is a well-established field, primarily relying on the high selectivity of biocatalysts. These enzymatic methods provide access to enantiomerically pure building blocks that are essential for the synthesis of complex, biologically active molecules.

Computational Chemistry in Propyl 4 Chlorobutanoate Research

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanical (QM) calculations, particularly those based on the Schrödinger equation, offer a first-principles approach to understanding chemical reactions. These methods allow for the detailed exploration of potential energy surfaces, providing a quantitative picture of the energetic landscape that governs a chemical transformation.

Density Functional Theory (DFT) for Mechanism Prediction and Validation

Density Functional Theory (DFT) has emerged as a leading quantum mechanical method for the study of organic reaction mechanisms due to its favorable balance of computational cost and accuracy. mdpi.com For propyl 4-chlorobutanoate, DFT can be employed to predict and validate the mechanisms of its various potential reactions, such as nucleophilic substitution or elimination.

In a typical DFT study of a reaction mechanism, the geometries of the reactants, products, transition states, and any intermediates are optimized to find the lowest energy structures on the potential energy surface. The calculated energies of these species allow for the determination of activation barriers and reaction enthalpies, providing a quantitative assessment of the reaction's feasibility. For instance, in a hypothetical nucleophilic substitution reaction at the carbon atom bearing the chlorine, DFT calculations could elucidate whether the reaction proceeds through a concerted S(_N)2 mechanism or a stepwise S(_N)1 mechanism.

A DFT analysis of the reaction between this compound and a nucleophile, such as a Grignard reagent, would involve mapping out the potential energy surface for the addition to the carbonyl group. nih.govmit.edu Such studies on similar ester systems have shown that DFT can accurately model the formation of tetrahedral intermediates and the subsequent reaction steps. researchgate.netmit.edu

To illustrate, consider the reaction of this compound with a generic nucleophile (Nu). A DFT study would calculate the energies of the following stationary points:

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants | This compound + Nu | 0 |

| Transition State 1 | Structure corresponding to the nucleophilic attack on the carbonyl carbon | +15 |

| Tetrahedral Intermediate | The product of the initial nucleophilic addition | -10 |

| Transition State 2 | Structure for the elimination of the propoxy group | +5 |

| Products | 4-chloro-N-substituted butanamide + Propan-1-ol | -20 |

This table presents hypothetical data for illustrative purposes.

Elucidation of Stereoselectivity and Diastereoselectivity

While this compound itself is achiral, reactions at the carbonyl group or at the α-carbon could potentially create new stereocenters. Computational methods are invaluable for predicting the stereochemical outcome of such reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially.

The difference in the calculated free energies of the diastereomeric transition states (ΔΔG) can be directly related to the predicted diastereomeric ratio (dr) of the products through the following equation:

ΔΔG = -RT ln(dr)

Where R is the gas constant and T is the temperature in Kelvin. A small difference in the activation energies of competing pathways can lead to a significant preference for one stereoisomer over another. For instance, in the reduction of a ketone derivative of this compound with a chiral reducing agent, DFT could be used to model the transition states for the formation of the two possible stereoisomeric alcohols, thus predicting the enantiomeric excess (ee) of the reaction.

Prediction of Reaction Pathways and Energetics

Quantum mechanical calculations are a powerful tool for predicting the most likely reaction pathways and their associated energetics. rsc.org For this compound, this could involve comparing the activation barriers for competing reactions, such as substitution at the 4-position versus addition to the carbonyl group.

By constructing a detailed potential energy surface, researchers can identify the minimum energy path for a given transformation. This involves locating the transition state structures that connect reactants to products and calculating their energies relative to the starting materials. The results of these calculations can guide experimental work by suggesting the most promising reaction conditions to achieve a desired outcome.

For example, a computational study could compare the energetics of the intramolecular cyclization of this compound to form γ-butyrolactone versus intermolecular reaction with an external nucleophile. The calculated activation energies for these competing pathways would indicate which process is kinetically favored.

| Reaction Pathway | Description | Hypothetical Activation Energy (kcal/mol) |

| Intramolecular Cyclization | Formation of γ-butyrolactone | 25 |

| Intermolecular Substitution | Reaction with an external nucleophile | 20 |

This table presents hypothetical data for illustrative purposes.

Molecular Modeling and Conformational Analysis

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its reactivity. Molecular modeling techniques, ranging from simple molecular mechanics to more sophisticated quantum mechanical methods, are used to explore the conformational landscape of molecules like this compound.

This compound possesses several rotatable single bonds, giving rise to a multitude of possible conformations. Conformational analysis aims to identify the low-energy conformations that the molecule is most likely to adopt. This is typically done by systematically rotating key dihedral angles and calculating the energy of each resulting conformation.

The key dihedral angles in this compound that would be the focus of a conformational analysis include:

| Dihedral Angle | Description |

| O=C-O-C | Rotation around the ester C-O bond |

| C-O-C-C | Rotation around the propoxy O-C bond |

| C-C-C-Cl | Rotation around the C3-C4 bond of the butanoate chain |

By identifying the global minimum energy conformation and other low-energy conformers, researchers can gain insight into the molecule's preferred shape and how this might influence its interactions with other molecules.

Theoretical Insights into Reactivity and Selectivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework for understanding chemical reactivity and selectivity through a set of descriptors derived from the electron density of a molecule. mdpi.comscielo.org.mx These descriptors can be calculated using DFT and provide valuable insights into the electrophilic and nucleophilic nature of different sites within a molecule.

For this compound, these reactivity descriptors can help to predict how it will interact with other reagents. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Fukui Functions: These functions identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. The Fukui function f(r) indicates the propensity of a site to accept an electron (electrophilicity), while f(r) indicates its propensity to donate an electron (nucleophilicity).

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack.

A CDFT analysis of this compound would likely reveal the following:

| Descriptor | Predicted Reactive Site | Implication |

| LUMO | Concentrated on the carbonyl carbon | The carbonyl carbon is the primary electrophilic site. |

| HOMO | Localized on the ester oxygen atoms | The ester oxygens are potential nucleophilic sites. |

| Fukui Function (f) | Highest value on the carbonyl carbon | Confirms the carbonyl carbon as the most electrophilic center. |

| Electrostatic Potential | Negative potential around the carbonyl oxygen, positive potential around the carbonyl carbon and the carbon bonded to chlorine | Indicates the carbonyl oxygen is a site for electrophilic attack, while the carbonyl carbon and the C4 carbon are sites for nucleophilic attack. |

These theoretical descriptors provide a powerful and predictive framework for understanding the intrinsic reactivity of this compound, complementing experimental observations and guiding the design of new reactions.

Advanced Analytical Methodologies for Characterization and Process Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural characterization of propyl 4-chlorobutanoate. Both ¹H and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the individual atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the propyl group and the chlorobutanoyl moiety. The chemical shifts (δ) of these protons are influenced by the electronegativity of the neighboring atoms (oxygen and chlorine) and their proximity to the carbonyl group. The integration of the peak areas corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of neighboring protons.

For instance, in the propyl group (CH₃CH₂CH₂O-), the terminal methyl (CH₃) protons would appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene group attached to the oxygen (-CH₂O-) would also be a triplet, coupled to the central methylene group. The central methylene group of the propyl chain would appear as a multiplet due to coupling with protons on both adjacent carbons. In the 4-chlorobutanoyl part (-COCH₂CH₂CH₂Cl), the methylene group adjacent to the carbonyl (α-CH₂) and the methylene group adjacent to the chlorine (γ-CH₂) would likely appear as triplets, while the central methylene group (β-CH₂) would be a multiplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, seven distinct signals would be expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the carbonyl carbon, the carbons of the propyl chain (with the carbon attached to oxygen being the most downfield), and the carbons of the chlorobutyrate chain (with the carbon attached to chlorine being significantly affected).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (propyl) | 0.9 - 1.0 | Triplet | 7.0 - 7.5 |

| -CH₂- (propyl, middle) | 1.6 - 1.8 | Sextet | 7.0 - 7.5 |

| -CH₂O- (propyl) | 3.9 - 4.1 | Triplet | 6.5 - 7.0 |

| -COCH₂- | 2.4 - 2.6 | Triplet | 7.0 - 7.5 |

| -COCH₂CH₂- | 2.0 - 2.2 | Quintet | 7.0 - 7.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 172 - 174 |

| -OCH₂- (propyl) | 65 - 67 |

| -CH₂- (propyl, middle) | 21 - 23 |

| CH₃ (propyl) | 10 - 12 |

| -COCH₂- | 33 - 35 |

| -COCH₂CH₂- | 27 - 29 |

Advanced Mass Spectrometry Techniques (e.g., PSI-ESI-MS, IMS-MS) for Reaction Monitoring and Intermediate Detection

Advanced mass spectrometry (MS) techniques are invaluable for the analysis of this compound, providing not only its molecular weight but also structural information through fragmentation patterns. Furthermore, techniques like Pressurized Sample Infusion Electrospray Ionization Mass Spectrometry (PSI-ESI-MS) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) are powerful tools for real-time reaction monitoring and the detection of transient intermediates.

In a standard mass spectrum of this compound (molecular weight: 164.63 g/mol ), the molecular ion peak [M]⁺ would be expected, along with an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. nih.gov Common fragmentation pathways for esters include cleavage of the C-O bond and McLafferty rearrangement.

PSI-ESI-MS allows for the continuous introduction of a reaction mixture into the mass spectrometer, enabling real-time monitoring of the concentrations of reactants, products, and any charged intermediates. researchgate.net This is particularly useful for understanding reaction kinetics and mechanisms. For reactions involving this compound, this technique could track its formation or consumption with high temporal resolution. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of the ions. wikipedia.orgnih.govnih.gov This technique can separate isomeric and isobaric species, which is often a challenge in conventional mass spectrometry. In the context of reactions involving this compound, IMS-MS could be employed to separate and identify different isomers that might be formed, or to distinguish reaction intermediates from other species in the mixture. acs.org The coupling of IMS with MS provides enhanced selectivity and the ability to gain deeper insights into complex reaction mixtures. nih.gov

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 164/166 | [CH₃CH₂CH₂OCOCH₂CH₂CH₂Cl]⁺ (Molecular ion) |

| 129 | [OCOCH₂CH₂CH₂Cl]⁺ |

| 105/107 | [CH₂CH₂CH₂Cl]⁺ |

| 77 | [OCOCH₂CH₂]⁺ |

Chromatographic Methods (e.g., GC, HPLC) for Reaction Analysis and Purity Assessment

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, identification, and quantification of this compound, as well as for assessing its purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for analyzing complex mixtures containing this compound. nih.gov The Kovats retention index, a measure of the retention time of a compound relative to n-alkanes, has been reported for this compound on an SE-30 capillary column, providing a standardized value for its identification. pherobase.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.orgchromtech.com For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound can be adjusted by changing the composition of the mobile phase. HPLC is particularly useful for the analysis of less volatile compounds or for preparative separations to purify this compound. chromforum.orgobrnutafaza.hryoutube.com

Table 4: Chromatographic Data for this compound and Related Compounds

| Compound | Analytical Method | Column | Retention Information |

|---|---|---|---|

| This compound | GC | SE-30 | Kovats Index: 1100 pherobase.com |

In-Situ and Real-Time Monitoring of Chemical Transformations

The ability to monitor chemical reactions as they happen, known as in-situ or real-time monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. nih.gov For chemical transformations involving this compound, such as its synthesis via esterification or its use as a reactant, several analytical techniques can be employed for this purpose.

In-situ NMR spectroscopy allows for the direct observation of changes in the concentrations of reactants, intermediates, and products within the NMR tube as the reaction progresses. mdpi.comresearchgate.netnih.govcardiff.ac.uk This can be achieved by acquiring spectra at regular intervals throughout the reaction. By following the disappearance of reactant signals and the appearance of product signals, detailed kinetic profiles can be constructed. For instance, the esterification of an alcohol with 4-chlorobutyryl chloride to form this compound could be monitored by observing the changes in the characteristic ¹H NMR signals of the alcohol and the ester product over time. oxinst.com

Online mass spectrometry, as discussed in section 6.2, is another powerful tool for real-time reaction monitoring. researchgate.netnih.govdurham.ac.ukresearchgate.netacs.org By continuously sampling the reaction mixture and analyzing it by MS, a time-course of the reaction can be obtained. This is particularly advantageous for fast reactions where traditional offline analysis is not feasible.

These in-situ techniques provide a dynamic picture of the chemical process, enabling a more thorough understanding and optimization of the reaction conditions for the synthesis or transformation of this compound.

Table 5: Comparison of In-Situ Monitoring Techniques for Reactions Involving this compound

| Technique | Information Provided | Advantages |

|---|---|---|

| In-situ NMR | Structural information, quantitative concentration data of reactants, products, and intermediates. nih.gov | Non-invasive, detailed structural insights. cardiff.ac.uk |

Synthetic Utility and Role in Advanced Organic Synthesis

Application as a Key Intermediate in Multi-Step Organic Syntheses

Propyl 4-chlorobutanoate's role as a key intermediate stems from its ability to undergo selective reactions at either the ester or the alkyl chloride moiety. This dual reactivity is fundamental to its application in multi-step syntheses, where precise control over chemical transformations is crucial. For instance, the chloride can be displaced by a variety of nucleophiles to introduce new functional groups, while the ester can be hydrolyzed, reduced, or transesterified to further elaborate the molecular structure.

One of the notable applications of related 4-chloroalkanoate esters is in the synthesis of cyclopropane (B1198618) derivatives. Although specific examples detailing the use of this compound are not extensively documented, the general strategy involves an intramolecular cyclization reaction. This process is typically initiated by a base that facilitates the formation of a carbanion, which then displaces the chloride to form the cyclopropane ring.

The general synthetic scheme for such transformations is presented below:

| Reactant | Reagents and Conditions | Product |

| This compound | 1. Nucleophile (e.g., Nu-) 2. Subsequent reaction at the ester | Substituted propyl ester or derivative |

| This compound | Base (e.g., NaH, LDA) | Cyclopropanecarboxylic acid propyl ester (via intramolecular cyclization) |

This table illustrates the potential reaction pathways for this compound in multi-step syntheses.

Precursor for the Construction of Heterocyclic Systems and Polyfunctional Molecules

The chemical structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen. The electrophilic carbon atom attached to the chlorine is susceptible to nucleophilic attack by amines, which can be the initial step in the formation of a heterocyclic ring. For example, reaction with a primary amine could lead to an N-substituted 4-aminobutanoate ester, which can then undergo intramolecular cyclization to form a lactam, a common motif in many biologically active molecules.

Furthermore, the ability to introduce a wide array of functional groups through nucleophilic substitution at the chloro- position allows for the construction of diverse polyfunctional molecules. The ester group can also be manipulated to introduce additional functionality. For example, reduction of the ester to an alcohol, followed by oxidation, can yield an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions.

Contribution to the Synthesis of Biologically Relevant Frameworks

While direct and extensive research on this compound's role in synthesizing biologically relevant frameworks is not widely published, the utility of the closely related methyl 4-chlorobutanoate is well-established. For instance, methyl 4-chlorobutanoate is a known intermediate in the synthesis of cyclopropylamine, which is a crucial component in the production of several quinolone antibacterial drugs. These drugs, such as ciprofloxacin and sparfloxacin, are vital in treating a range of bacterial infections. The synthesis of these frameworks often relies on the reactivity of the 4-chlorobutyrate moiety to construct key structural components of the final drug molecule.

Given the similar reactivity, it is plausible that this compound could serve as an intermediate in the synthesis of analogous biologically active compounds. The choice between a methyl, ethyl, or propyl ester in a synthetic route is often dictated by factors such as the desired solubility of intermediates, the steric hindrance required for a particular reaction step, or the specific conditions of the synthesis.

Emerging Research Avenues and Future Prospects

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for more efficient and selective methods for synthesizing propyl 4-chlorobutanoate and other esters has led to the investigation of novel catalytic systems that offer advantages over traditional acid catalysts. Key areas of development include the use of heteropolyacids and phase-transfer catalysts.

Heteropolyacids (HPAs) are complex inorganic acids that have shown significant promise in various catalytic applications, including esterification reactions. google.comgoogle.comresearchgate.net These catalysts, such as phosphotungstic and phosphomolybdic acids, possess strong Brønsted acidity and can be used in both homogeneous and heterogeneous systems. researchgate.netrsc.org The use of HPA catalysts can lead to greater selectivity, better yields, and shorter reaction times compared to conventional methods. google.com Research is ongoing to develop robust HPA-based catalysts that can be easily recovered and reused, further enhancing their economic and environmental benefits. researchgate.net The potential application of these catalysts in the synthesis of this compound from 4-chlorobutanoic acid and propanol (B110389) represents a significant area of future research.

Phase-transfer catalysis (PTC) is another powerful technique being explored for esterification reactions. acs.orgphasetransfercatalysis.comtandfonline.comfzgxjckxxb.com PTC facilitates the reaction between reactants in different phases (e.g., a solid salt and an organic liquid) by using a catalyst to transport one of the reactants across the phase boundary. fzgxjckxxb.com Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts in these reactions. fzgxjckxxb.comcdnsciencepub.com This method can be particularly advantageous for the synthesis of esters from carboxylate salts and alkyl halides, a reaction type directly applicable to the synthesis of this compound. phasetransfercatalysis.com Kinetic studies on similar esterification reactions using PTC have shown that factors such as catalyst concentration and temperature significantly influence the reaction rate and yield. acs.orgcdnsciencepub.com The development of new and more efficient phase-transfer catalysts could lead to improved processes for the industrial production of this compound.

Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalytic System | Potential Advantages | Key Research Focus | Illustrative Catalyst Examples |

|---|---|---|---|

| Heteropolyacids (HPAs) | High acidity, high selectivity, reusability (heterogeneous form), milder reaction conditions. google.comresearchgate.net | Development of stable, supported HPA catalysts; optimization of reaction conditions for esterification. researchgate.netrsc.org | Phosphotungstic acid, Phosphomolybdic acid. rsc.org |

| Phase-Transfer Catalysis (PTC) | Facilitates reactions between immiscible reactants, avoids the need for anhydrous conditions, can use inexpensive starting materials. phasetransfercatalysis.comfzgxjckxxb.com | Design of more efficient and recyclable phase-transfer catalysts; kinetic and mechanistic studies to optimize reaction parameters. acs.orgphasetransfercatalysis.com | Tetrabutylammonium bromide (TBAB), N-butyl-N,N-dimethyl-α-phenylethylammonium bromide. tandfonline.comcdnsciencepub.com |

Exploration of New Reaction Pathways and Substrate Scope

Beyond its synthesis, researchers are actively exploring new reaction pathways that utilize this compound as a building block to create more complex molecules. The presence of both an ester and an alkyl chloride functionality makes it a versatile substrate for a variety of transformations.

One area of interest is the reaction of this compound with organometallic reagents, such as Grignard reagents. masterorganicchemistry.comlibretexts.orgbyjus.compressbooks.publibretexts.org While Grignard reagents typically add twice to esters to form tertiary alcohols, the presence of the chloro group offers the potential for competing reactions. masterorganicchemistry.com Careful control of reaction conditions could allow for selective reaction at either the ester or the alkyl chloride, leading to a diverse range of products. For example, reaction with a Grignard reagent could potentially lead to the formation of a ketone via nucleophilic acyl substitution, followed by a second addition to yield a tertiary alcohol. masterorganicchemistry.com

The Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester, represents another potential avenue for the derivatization of this compound. wikipedia.org While this compound is a γ-halo ester, modifications of the Reformatsky reaction or the use of other metals could potentially enable its use in similar carbon-carbon bond-forming reactions. wikipedia.org